![molecular formula C18H25NO4 B5296615 1-(acetyloxy)-2,2,6,6-tetramethylpiperidin-4-yl benzoate](/img/structure/B5296615.png)
1-(acetyloxy)-2,2,6,6-tetramethylpiperidin-4-yl benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(acetyloxy)-2,2,6,6-tetramethylpiperidin-4-yl benzoate is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as TATB, and it is a member of the piperidine family of compounds. TATB has been found to have a range of biochemical and physiological effects, and it is thought to have potential applications in a variety of research areas.
Wirkmechanismus
The mechanism of action of TATB is not fully understood, but it is thought to involve the inhibition of certain enzymes and the modulation of certain signaling pathways. TATB has been found to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to an increase in the levels of acetylcholine in the brain, which can have a range of physiological effects.
Biochemical and Physiological Effects:
TATB has been found to have a range of biochemical and physiological effects. It has been found to inhibit the activity of acetylcholinesterase, which can lead to an increase in the levels of acetylcholine in the brain. This increase in acetylcholine levels can lead to an increase in cognitive function and memory. TATB has also been found to modulate certain signaling pathways, which can have a range of physiological effects.
Vorteile Und Einschränkungen Für Laborexperimente
TATB has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized in the lab. It has a range of biochemical and physiological effects that make it useful for studying the effects of certain enzymes and signaling pathways. However, there are also limitations to the use of TATB in lab experiments. It is a relatively new compound, and there is still much that is not known about its mechanism of action and its potential side effects.
Zukünftige Richtungen
There are several future directions for research on TATB. One area of research could focus on the development of new synthesis methods for TATB, which could lead to more efficient and cost-effective production of the compound. Another area of research could focus on the identification of new biochemical and physiological effects of TATB, which could lead to the development of new drugs and therapies. Finally, research could also focus on the potential side effects of TATB, which could help to identify any potential risks associated with its use.
Synthesemethoden
The synthesis of TATB is a complex process that involves several steps. The first step involves the reaction of 1,3-dimethyl-2-imidazolidinone with acetic anhydride to form 1-acetoxy-3-methyl-2-imidazolidinone. This intermediate is then reacted with 2,2,6,6-tetramethylpiperidine to form 1-(acetyloxy)-2,2,6,6-tetramethylpiperidine. Finally, this compound is reacted with benzoic acid to form 1-(acetyloxy)-2,2,6,6-tetramethylpiperidin-4-yl benzoate.
Wissenschaftliche Forschungsanwendungen
TATB has been studied for its potential applications in a range of scientific research areas. It has been found to have potential applications in the fields of pharmacology, toxicology, and biochemistry. TATB has been found to have a range of biochemical and physiological effects, including the inhibition of certain enzymes and the modulation of certain signaling pathways.
Eigenschaften
IUPAC Name |
(1-acetyloxy-2,2,6,6-tetramethylpiperidin-4-yl) benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO4/c1-13(20)23-19-17(2,3)11-15(12-18(19,4)5)22-16(21)14-9-7-6-8-10-14/h6-10,15H,11-12H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHBSTAUWUDEKOE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)ON1C(CC(CC1(C)C)OC(=O)C2=CC=CC=C2)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Acetyloxy)-2,2,6,6-tetramethylpiperidin-4-yl benzoate |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.